

LE135: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: LE135

Cat. No.: B1674682

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For Researchers, Scientists, and Drug Development Professionals

Introduction

LE135, with the chemical formula C29H30N2O2, is a potent and selective antagonist of the Retinoic Acid Receptor Beta (RAR β).^{[1][2]} It also exhibits agonist activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.^{[1][3]} This dual activity makes **LE135** a valuable tool for investigating the distinct roles of these signaling pathways in various physiological and pathological processes. These include studies in oncology, regenerative medicine, and pain research.^{[4][5]}

This document provides detailed application notes and protocols for the optimal use of **LE135** in research settings.

Physicochemical Properties and Storage

Property	Value	Reference
Molecular Weight	438.56 g/mol	^[1]
Formula	<chem>C29H30N2O2</chem>	^[1]
CAS Number	155877-83-1	^[1]
Solubility	Soluble to 100 mM in DMSO	^[1]
Storage	Store at +4°C	^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **LE135** activity at its primary targets.

Table 1: Receptor Binding Affinity and Antagonist Potency

Target	Parameter	Value	Cell Line/System	Reference
RAR β	Ki	220 nM	[1]	
RAR α	Ki	1.4 μ M	[1]	
RAR β	IC50	160 nM	INDIGO's RAR β Reporter Cells	[6]
HL-60	IC50	150 nM	Human promyelocytic leukemia cells	[1]

Table 2: Agonist Potency at TRP Channels

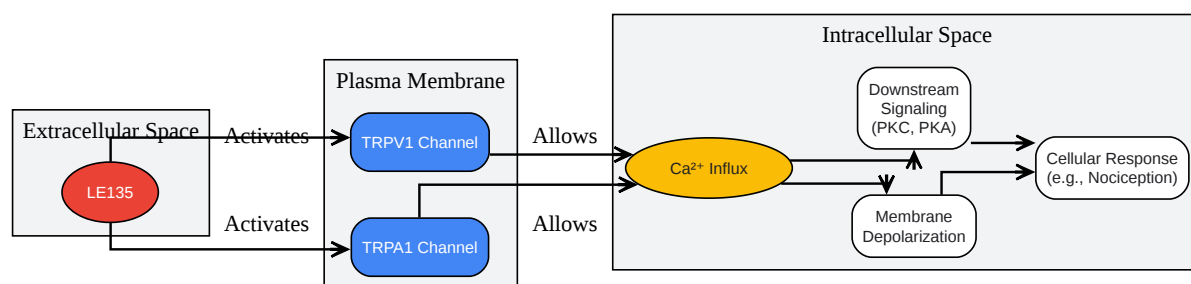
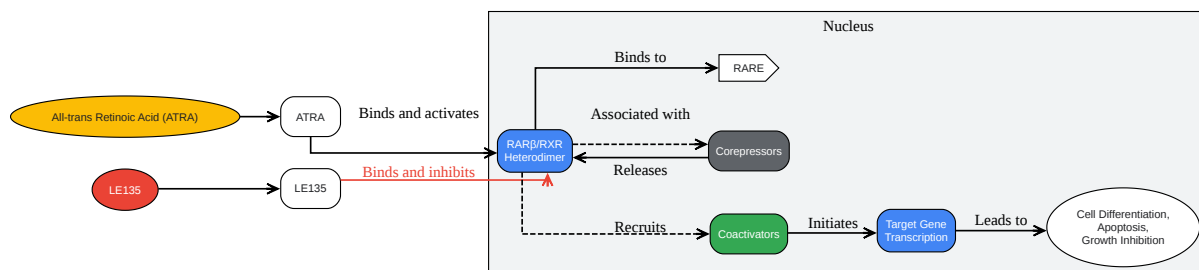
Target	Parameter	Value	Cell Line/System	Reference
TRPV1	EC50	2.5 μ M	HEK293T cells	[1]
TRPA1	EC50	20 μ M	HEK293T cells	[1][7]

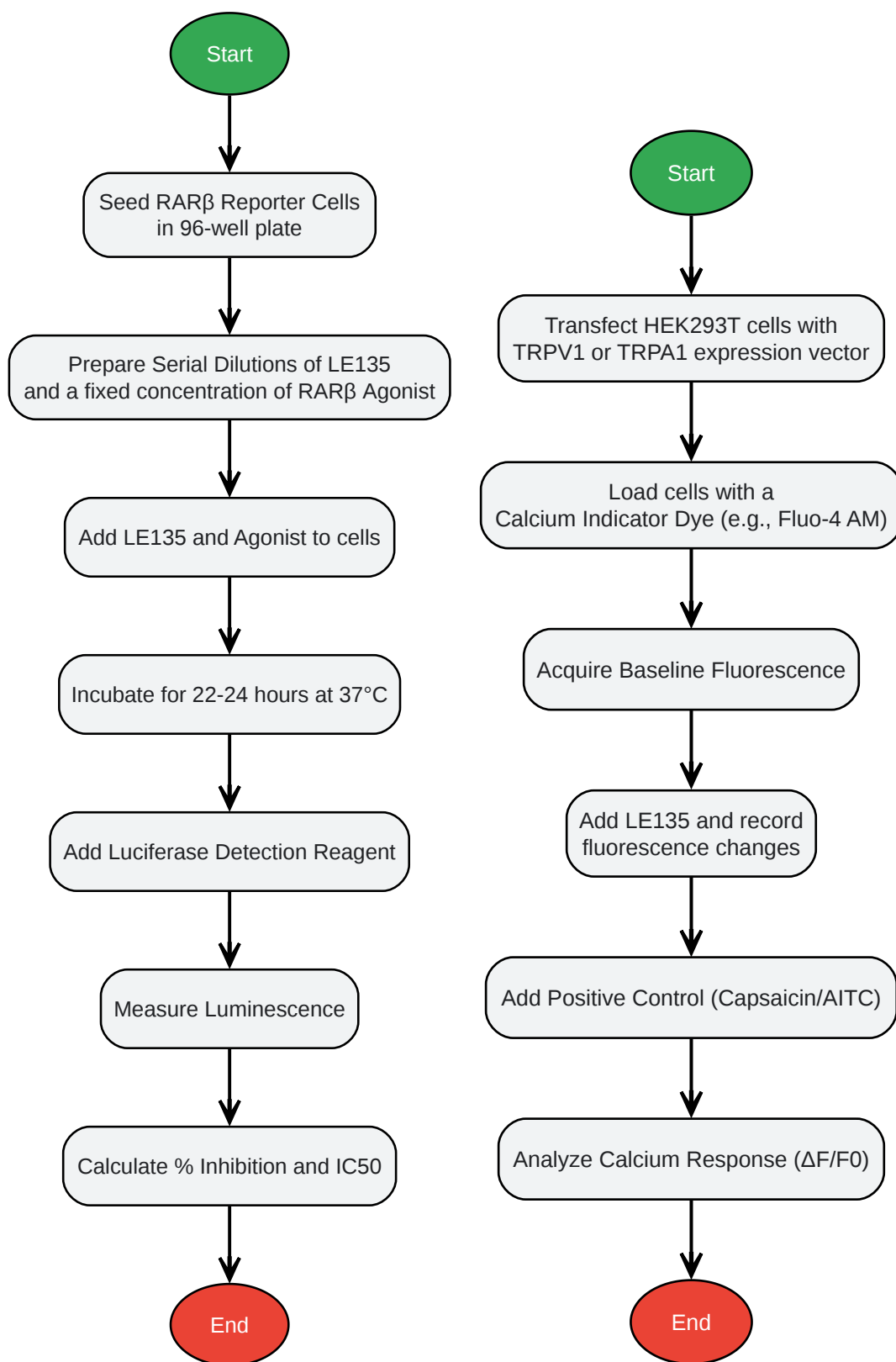
Signaling Pathways

RAR β Antagonist Activity

LE135 acts as a competitive antagonist at the ligand-binding domain of RAR β .^[4] In the absence of an agonist, the RAR/RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on DNA, complexed with corepressor proteins, leading to transcriptional repression. When an agonist like all-trans retinoic acid (ATRA) binds, the corepressors are released, and coactivators are recruited, initiating gene transcription. **LE135** prevents this

agonist-induced conformational change, thus inhibiting the transcription of RAR β target genes involved in cell differentiation, proliferation, and apoptosis.[4]





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